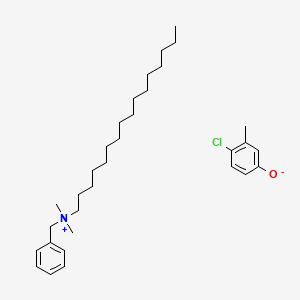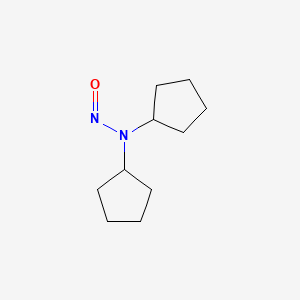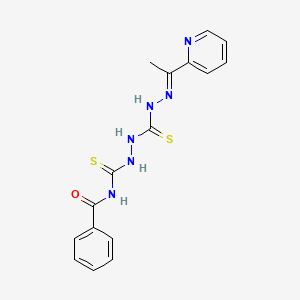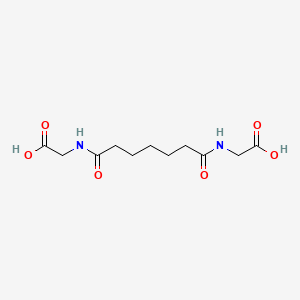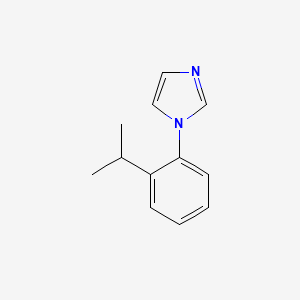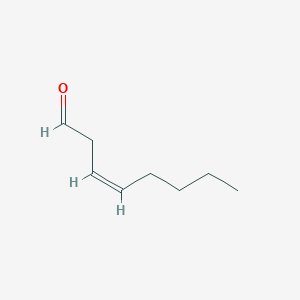
4-(1H-Benzimidazol-2-ylmethoxy)-N'-((1E)-(4-methoxyphenyl)methylene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-(4-methoxyphenyl)methylene)benzohydrazide is a complex organic compound that features a benzimidazole core linked to a benzohydrazide moiety through a methoxy bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-(4-methoxyphenyl)methylene)benzohydrazide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Methoxylation: The benzimidazole core is then reacted with methoxybenzyl chloride in the presence of a base to introduce the methoxy group.
Hydrazide Formation: The intermediate product is then treated with hydrazine hydrate to form the benzohydrazide moiety.
Condensation Reaction: Finally, the benzohydrazide is condensed with 4-methoxybenzaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-(4-methoxyphenyl)methylene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and hydrazide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
科学的研究の応用
4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-(4-methoxyphenyl)methylene)benzohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-(4-methoxyphenyl)methylene)benzohydrazide involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, disrupting their normal function.
Pathways Involved: It may inhibit key enzymes involved in cell proliferation and survival, leading to cell death in cancer cells. Additionally, it can interfere with microbial cell wall synthesis, exerting antimicrobial effects.
類似化合物との比較
Similar Compounds
- 4-(1H-Benzimidazol-2-yl)benzaldehyde
- 4-(1H-Benzimidazol-2-yl)aniline
- 4-(1H-Benzimidazol-2-yl)benzoic acid
Uniqueness
4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-(4-methoxyphenyl)methylene)benzohydrazide is unique due to its specific structural features, such as the methoxy bridge and the benzohydrazide moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
特性
CAS番号 |
73418-61-8 |
|---|---|
分子式 |
C23H20N4O3 |
分子量 |
400.4 g/mol |
IUPAC名 |
4-(1H-benzimidazol-2-ylmethoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H20N4O3/c1-29-18-10-6-16(7-11-18)14-24-27-23(28)17-8-12-19(13-9-17)30-15-22-25-20-4-2-3-5-21(20)26-22/h2-14H,15H2,1H3,(H,25,26)(H,27,28)/b24-14+ |
InChIキー |
FALQSMMCBWPGTO-ZVHZXABRSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4N3 |
正規SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


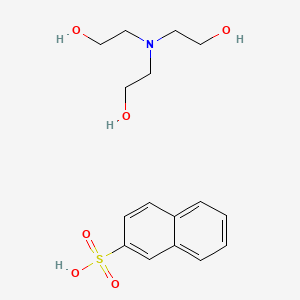
![2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one](/img/structure/B12688186.png)
